methyl 4-(2-{[1-(4-{[(furan-2-yl)methyl]carbamoyl}phenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate
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Overview
Description
Methyl 4-(2-{[1-(4-{[(furan-2-yl)methyl]carbamoyl}phenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound that features a variety of functional groups, including a furan ring, an imidazole ring, and a benzoate ester
Mechanism of Action
Target of Action
The compound contains an imidazole ring, which is a common moiety in many biologically active molecules. Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the targets of this compound could be diverse depending on its specific structure and functional groups.
Mode of Action
The mode of action would depend on the specific target of the compound. For instance, if it targets an enzyme, it might inhibit or enhance the enzyme’s activity. If it targets a receptor, it might act as an agonist or antagonist. The presence of the imidazole ring and other functional groups could influence its interaction with the target .
Biochemical Pathways
The compound could potentially affect various biochemical pathways, depending on its specific targets. For example, if it targets an enzyme involved in a particular metabolic pathway, it could alter the flux through that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific chemical structure. Factors such as its size, polarity, and the presence of specific functional groups could influence its bioavailability, distribution in the body, metabolism, and excretion .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if it acts as an inhibitor of a particular enzyme, it could decrease the production of the enzyme’s product, leading to downstream effects on the cell’s function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain functional groups in the compound might be sensitive to pH or temperature changes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-{[1-(4-{[(furan-2-yl)methyl]carbamoyl}phenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate typically involves multiple steps, including the formation of the imidazole ring, the introduction of the furan moiety, and the final esterification to form the benzoate ester. Common reagents used in these steps include imidazole, furan-2-carboxaldehyde, and methyl benzoate. Reaction conditions often involve the use of catalysts such as palladium or copper to facilitate coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of greener chemistry approaches to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-{[1-(4-{[(furan-2-yl)methyl]carbamoyl}phenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate can undergo a variety of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the specific transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include oxidized furan derivatives, reduced imidazole compounds, and substituted benzoate esters.
Scientific Research Applications
Methyl 4-(2-{[1-(4-{[(furan-2-yl)methyl]carbamoyl}phenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(4-{naphtho[2,1-b]furan-2-yl}pyrimidin-2-yl)sulfanyl]acetate: Similar in structure but contains a naphthofuran moiety instead of a simple furan ring.
4-Methyl-5H-furan-2-one: Contains a furan ring but lacks the complex imidazole and benzoate ester functionalities.
Uniqueness
Methyl 4-(2-{[1-(4-{[(furan-2-yl)methyl]carbamoyl}phenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate is unique due to its combination of multiple functional groups, which confer a range of chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
methyl 4-[[2-[1-[4-(furan-2-ylmethylcarbamoyl)phenyl]imidazol-2-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O5S/c1-33-24(32)18-4-8-19(9-5-18)28-22(30)16-35-25-26-12-13-29(25)20-10-6-17(7-11-20)23(31)27-15-21-3-2-14-34-21/h2-14H,15-16H2,1H3,(H,27,31)(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHXCTIEQBALBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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